Thioflavin T
Overview
Description
Thioflavin T, also known as Basic Yellow 1 or CI 49005, is a benzothiazole dye widely used in scientific research. It is particularly known for its application in the study of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer’s disease. This compound exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, making it a valuable tool for visualizing and quantifying amyloid aggregates .
Mechanism of Action
Target of Action
ThT primarily targets amyloid fibrils and RNA G-quadruplex structures . Amyloid fibrils are misfolded protein aggregates that are associated with several neurodegenerative diseases, while RNA G-quadruplex structures play important roles in translational regulation, mRNA processing events, and gene expression .
Mode of Action
ThT interacts with its targets through a process known as binding . When ThT binds to beta-sheet-rich structures, such as those in amyloid aggregates, the dye displays enhanced fluorescence and a characteristic red shift of its emission spectrum . This change in fluorescent behavior can be caused by many factors that affect the excited state charge distribution of ThT, including binding to a rigid, highly-ordered nanopocket, and specific chemical interactions between ThT and the nanopocket .
Biochemical Pathways
ThT’s interaction with amyloid fibrils and RNA G-quadruplex structures affects the protein aggregation pathway . By binding to these structures, ThT can help visualize and quantify the presence of these aggregates, providing valuable information about the progression of diseases associated with protein misfolding .
Pharmacokinetics
Tht is known to possess stable fluorescence properties, cell penetration capability, and low toxicity , which suggest it may have good bioavailability.
Result of Action
The binding of ThT to its targets results in a significant increase in its fluorescence . This fluorescence enhancement allows for the visualization and quantification of amyloid fibrils and RNA G-quadruplex structures . Therefore, ThT is a valuable tool in the study of diseases associated with protein aggregation, such as Alzheimer’s disease .
Action Environment
The action of ThT can be influenced by environmental factors such as pH. Both acidic and basic pH conditions can significantly decrease the intensity of ThT absorption in the visible region and fluorescence emission intensity . Therefore, ThT assays should be carefully carried out at basic or acidic pH as strong pH dependence of ThT could be responsible for misinterpretation and false positive/negative experimental results .
Biochemical Analysis
Biochemical Properties
Thioflavin T plays a crucial role in biochemical reactions by binding to beta-sheet-rich structures, such as those found in amyloid aggregates. Upon binding, this compound exhibits enhanced fluorescence and a characteristic red shift in its emission spectrum . This interaction is primarily with amyloid fibrils, but this compound can also bind to double-stranded DNA, indicating its versatility in biochemical studies . The binding of this compound to amyloid fibrils is facilitated by the rotational immobilization of the central carbon-carbon bond connecting the benzothiazole and aniline rings .
Cellular Effects
This compound affects various cellular processes, particularly in the context of neurodegenerative diseases. It has been shown to indicate mitochondrial membrane potential in mammalian cells, localizing into the mitochondria in a membrane-potential-dependent manner . This localization can influence cell function, including mitochondrial respiration and membrane potential dynamics. Additionally, this compound can affect cell signaling pathways and gene expression by interacting with nucleic acids and protein aggregates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with amyloid fibrils. The dye binds in channels running parallel to the long axis of the fibril, potentially in a monomeric or dimeric form . This binding is facilitated by the planar conformation of this compound, which allows it to dock onto surfaces formed by beta-sheets . The fluorescence enhancement upon binding is attributed to the rotational immobilization of the central carbon-carbon bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye is stable under standard conditions, but its fluorescence can be affected by pH levels. At acidic pH, this compound undergoes protonation, while at basic pH, it undergoes hydroxylation, both of which can quench its fluorescence signal . Long-term studies have shown that this compound can maintain its binding to amyloid fibrils, providing consistent fluorescence signals for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a Caenorhabditis elegans model of tauopathy, this compound extended the lifespan of the worms and improved their motility at certain concentrations . At higher doses, this compound can cause toxicity and adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to RNA metabolism. It binds preferentially to purine oligoribonucleotides over pyrimidine oligoribonucleotides and oligodeoxyribonucleotides, enabling the monitoring of RNA metabolism in vitro and in vivo . This property allows this compound to be used as a probe for studying gene expression and metabolic flux in bacterial cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The dye’s cationic nature facilitates its localization into mitochondria, where it can indicate membrane potential . Additionally, this compound’s distribution can be influenced by pH levels, which affect its fluorescence properties .
Subcellular Localization
This compound primarily localizes to mitochondria in mammalian cells, where it acts as a membrane potential indicator . This localization is dependent on the mitochondrial membrane potential and can be influenced by factors such as blue light exposure . This compound can also stain mRNA in actively dividing bacterial cells, providing insights into RNA metabolism at the single-cell level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioflavin T is synthesized by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid or sulfuric acid at temperatures ranging from 160 to 170°C under pressure . The reaction involves the formation of a benzothiazole ring, which is crucial for the dye’s fluorescence properties.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Thioflavin T undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: The dye can also undergo reduction reactions, which may affect its binding affinity to amyloid fibrils.
Substitution: this compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different fluorescent species, while substitution reactions can yield a variety of this compound derivatives .
Scientific Research Applications
Thioflavin T has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Thioflavin S
- Congo Red
- Cresyl Violet
Thioflavin T continues to be a valuable tool in the study of amyloid-related diseases and other scientific research areas, thanks to its unique properties and versatile applications.
Properties
IUPAC Name |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N2S.ClH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVWWSKYZXRGX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883841 | |
Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-54-7, 1326-12-1 | |
Record name | Thioflavin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2390-54-7 | |
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Record name | Thioflavin T | |
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Record name | Thioflavin T | |
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Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |
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Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |
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Record name | 2-[4-(dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride | |
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Record name | THIOFLAVIN T | |
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A: ThT exhibits a significant fluorescence enhancement upon binding to amyloid fibrils. While the exact mechanism is still under investigation, it is believed that ThT binds to the grooves present on the fibril surface. These grooves, often formed by the arrangement of β-sheets, provide a hydrophobic environment where ThT's rotational freedom is restricted, leading to increased fluorescence. [, , ]
A: While ThT is primarily used as a detection tool, research suggests that it can influence amyloid fibril formation. Studies with the Aβ(1-40) peptide, implicated in Alzheimer’s disease, demonstrate that ThT can promote fibril formation. This effect is attributed to ThT's ability to alter solvent-peptide interactions and stabilize β-sheet conformations, accelerating the aggregation process. []
A: ThT, or Basic Yellow 1, is a benzothiazole salt with a chloride or perchlorate counterion. Its chemical formula is C18H20N2S • X (where X is Cl or ClO4). [, ]
A: The molecular weight of ThT depends on the counterion. With chloride, it is 318.86 g/mol, and with perchlorate, it is 383.82 g/mol. []
A: ThT undergoes a reversible hydroxylation reaction in alkaline solutions, leading to the formation of hydroxylated ThT. This modification alters its spectroscopic properties and can affect its efficiency in amyloid detection at basic pH. []
A: Yes, the fluorescence response of ThT can vary depending on the amyloid fibril type. While it generally exhibits enhanced fluorescence upon binding to various amyloid fibrils, the extent of enhancement, binding affinity, and emission spectra can differ. For instance, ThT shows different sensitivities to lysozyme and albumin fibrils. []
A: Molecular dynamics simulations and binding free energy calculations are powerful tools to investigate the binding modes of ThT to amyloid fibrils. These methods help to predict the binding sites, affinities, and interactions, providing insights into the molecular basis of ThT fluorescence enhancement. [, ]
A: Yes, understanding the structure-activity relationship (SAR) through computational methods is crucial for designing improved ThT analogs. By modifying the ThT structure and simulating its interactions with amyloid fibrils, researchers can identify modifications that enhance binding affinity, fluorescence properties, and selectivity. [, , ]
A: A combination of spectroscopic, microscopic, and biophysical techniques are employed to study ThT-amyloid interactions. These include: * Fluorescence Spectroscopy: To monitor ThT fluorescence enhancement upon binding to amyloid fibrils, providing information on binding kinetics and affinity. [, , ] * UV-Vis Spectroscopy: To determine ThT concentration, monitor its spectroscopic changes, and characterize its interactions with amyloid fibrils. [] * Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of amyloid fibrils and assess the impact of ThT binding on their conformation. [, ] * Atomic Force Microscopy (AFM): To visualize the morphology and structure of amyloid fibrils and observe the effects of ThT binding. [, ] * Transmission Electron Microscopy (TEM): To obtain high-resolution images of amyloid fibrils and their interactions with ThT. [, ]
A: While ThT is widely used for amyloid detection, quantitative analysis requires careful consideration of factors that can influence its fluorescence. These include: * Inner Filter Effect: High ThT or amyloid concentrations can lead to an underestimation of fluorescence due to light absorption. Correction factors need to be applied for accurate quantification. [] * Binding Stoichiometry: ThT can exhibit multiple binding modes to amyloid fibrils, each with different affinities and fluorescence quantum yields. Understanding these binding modes is crucial for accurate interpretation. [, ] * Amyloid Fibril Morphology: The structural differences between amyloid fibrils can influence ThT binding and fluorescence, leading to variations in quantification. [, ]
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